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molecular formula C9H14N2O B8707925 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)ethan-1-one CAS No. 84227-32-7

1-(5-Methyl-2-propyl-1H-imidazol-4-yl)ethan-1-one

Cat. No. B8707925
M. Wt: 166.22 g/mol
InChI Key: WXFQRFAPEICWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04447603

Procedure details

A suspension of 86.2 g. of α,5-dimethyl-2-n-propyl-4-imidazolemethanol in 2.16 liters of acetone is stirred in an ice bath and 430.9 ml. of Jones' reagent (120 g. of chromium trioxide, 257 ml. of water, 106.7 ml. of concentrated sulfuric acid, combined and diluted to 461.7 ml. with water) is dripped in at 20°-30° C. internal temperature over a period of one hour. Stirring is continued for 30 miuntes after the addition is complete, then 256 ml. of water were added. The reaction is then cooled in an ice bath and 256 ml. of 2-propanol are slowly added, maintaining the internal temperature at 20°-30° C. Stirring is continued for one hour, giving a suspension of solid and liquid. The liquid is decanted, concentrated to remove most of the acetone, and the aqueous residue is recombined with the solid. This mixutre is basified with concentrated aqueous potassium bicarbonate and an additional amount of solid potassium bicarbonate. The mixture is extracted with three 300 ml. portions of ethyl acetate. The extracts are combined, back washed with 100 ml. of saturated aqueous potassium bicarbonate dried over sodium sulfate and the solvent is removed in vacuo, giving the desired ketone which crystallizes on standing.
Name
α,5-dimethyl-2-n-propyl-4-imidazolemethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.16 L
Type
solvent
Reaction Step One
Name
Jones' reagent
Quantity
257 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[N:5]=[C:6]([CH2:10][CH2:11][CH3:12])[NH:7][C:8]=1[CH3:9])[OH:3].CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.O.CC(O)C>CC(C)=O>[CH2:10]([C:6]1[NH:7][C:8]([CH3:9])=[C:4]([C:2]([CH3:1])=[O:3])[N:5]=1)[CH2:11][CH3:12] |f:1.2.3|

Inputs

Step One
Name
α,5-dimethyl-2-n-propyl-4-imidazolemethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(O)C=1N=C(NC1C)CCC
Name
Quantity
2.16 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Jones' reagent
Quantity
257 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 86.2 g
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature at 20°-30° C
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
giving
ADDITION
Type
ADDITION
Details
a suspension of solid and liquid
CUSTOM
Type
CUSTOM
Details
The liquid is decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the acetone
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with three 300 ml
WASH
Type
WASH
Details
back washed with 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of saturated aqueous potassium bicarbonate dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)C=1NC(=C(N1)C(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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